molecular formula C9H6BrClN2S B1376682 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1344330-79-5

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Cat. No.: B1376682
CAS No.: 1344330-79-5
M. Wt: 289.58 g/mol
InChI Key: VCFJIQZDRWJWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (CAS: 57709-58-7) is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClN₂S and a molecular weight of 275.56 g/mol . Its structure comprises a 1,3,4-thiadiazole core substituted at position 2 with a bromine atom and at position 5 with a (4-chlorophenyl)methyl group (benzyl chloride derivative) . Key spectral data include ¹H NMR signals for aromatic protons (δ 7.52–7.77 ppm) and IR absorption bands for C-Br (785 cm⁻¹) and aromatic C=C (1595 cm⁻¹) .

Core Formation: Condensation of substituted hydrazides with thiocarboxylic acids or derivatives under POCl₃ catalysis, as seen in the synthesis of 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol .

Properties

IUPAC Name

2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJIQZDRWJWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Multi-step Synthesis Approach

According to literature protocols, the preparation involves:

  • Formation of N-benzoyl benzohydrazides or thioamides : Reacting substituted benzoic acid derivatives with hydrazine or thiosemicarbazides in the presence of coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and bases like 2,6-dimethylpyridine in dry solvents (e.g., dichloromethane) at controlled temperatures (0–30 °C).

  • Cyclization to 1,3,4-thiadiazole ring : Treatment of the hydrazide or thioamide intermediates with Lawesson’s reagent (1,3-dithia-2,4-diphosphetane 2,4-disulfide) under reflux conditions (110 °C for 4–5 hours) in toluene leads to the formation of the thiadiazole ring.

  • Introduction of the 4-chlorophenylmethyl substituent : This is achieved by alkylation of the thiadiazole intermediate with 4-chlorobenzyl bromide under basic conditions, typically in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as the base, facilitating nucleophilic substitution.

  • Bromination at the 2-position : The bromine atom at the 2-position can be introduced either by starting with brominated precursors or by selective bromination using reagents such as N-bromosuccinimide (NBS) or methyl bromocyanoacetate, which also acts as an oxidant facilitating ring closure and bromination.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Formation of benzohydrazide/thioamide TBTU, 2,6-dimethylpyridine, DCM, 0–30 °C, 12 h 85–90 Monitored by TLC, purified by column chromatography
Cyclization to thiadiazole ring Lawesson’s reagent, toluene, reflux 110 °C, 4–5 h 85–90 Purification by silica gel chromatography
Alkylation with 4-chlorobenzyl bromide K2CO3, DMF, room temperature to 60 °C, 6–12 h 80–92 Efficient nucleophilic substitution
Bromination at 2-position NBS or methyl bromocyanoacetate, methanol or DCM, room temp 90–95 Rapid reaction, high purity product

Comparative Analysis of Preparation Methods

Method Advantages Limitations Reference
Lawesson’s reagent cyclization + alkylation + bromination High yields, straightforward purification, scalable Multi-step, requires careful temperature control
Direct condensation with methyl bromocyanoacetate Very rapid, high purity, mild conditions Limited to aryl thioamides, sensitive to steric hindrance
Other oxidants (DMSO/DMC, hypervalent iodine) Applicable to diverse substrates Longer reaction times, acidic/basic conditions may affect sensitive groups

Summary of Research Findings

  • The preferred preparation of this compound involves a multi-step synthesis starting from 4-chlorobenzyl precursors and thioamide intermediates.
  • Lawesson’s reagent is effective for cyclization to the thiadiazole ring, followed by alkylation and bromination steps.
  • An alternative and efficient one-pot method uses methyl bromocyanoacetate to achieve ring closure and bromination simultaneously, offering rapid reaction times and high yields.
  • The reaction conditions are mild and compatible with various substituents, including electron-withdrawing groups like 4-chloro.
  • Purification is generally achieved by column chromatography with common solvent systems (hexane:ethyl acetate).
  • The methods are scalable, allowing gram-scale synthesis with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole demonstrate effectiveness against various bacterial strains. A notable case study involved the synthesis of related thiadiazoles, which were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer activities. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Agrochemical Applications

Pesticidal Properties
The compound has been explored as a potential pesticide. Research has shown that thiadiazoles can act as effective insecticides against pests like aphids and whiteflies. A field study demonstrated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects .

Herbicidal Activity
In addition to its insecticidal properties, this compound has shown herbicidal activity in preliminary trials. It was effective against several weed species commonly found in agricultural settings. The selectivity of the compound allows for targeted application without harming crop yields .

Summary of Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer PotentialInduces apoptosis in MCF-7 and HCT116 cell lines
Pesticidal PropertiesSignificant reduction in aphid populations
Herbicidal ActivityEffective against common agricultural weeds

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Bioactivity : Imidazo-fused derivatives (e.g., compound 122 in ) show superior anticancer activity due to planar aromatic systems enhancing DNA intercalation .

Halogenated Derivatives

Compound Name Halogenation Pattern Molecular Weight Notable Features Reference
2-Bromo-5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole Dual bromine substituents 323.99 g/mol Enhanced halogen bonding; potential for kinase inhibition
2-Bromo-5-methyl-1,3,4-thiadiazole Methyl group at position 5 193.08 g/mol Simplified structure; lower molecular weight for SAR studies

Key Observations :

  • Dual Halogenation : Compounds with multiple halogens (e.g., bromine) exhibit higher reactivity in cross-coupling reactions, useful in medicinal chemistry .
  • Simplified Analogs : Methyl-substituted derivatives serve as foundational scaffolds for structure-activity relationship (SAR) studies .

Pharmacologically Active Derivatives

Compound Name Pharmacological Activity Mechanism/Application Reference
(E)-3-(5-{[(4-Chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one Anticonvulsant Potent activity at 30 mg/kg in MES model
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (107f) Anticonvulsant Protection against electroshock-induced seizures
5-Bromo-1,3,4-thiadiazol-2-amine Antimicrobial Intermediate for bioactive derivatives

Key Observations :

  • Hybrid Structures : Combining thiadiazole with quinazoline () or pyridine () moieties enhances anticonvulsant efficacy via multi-target interactions .
  • Amino Substitution: Free amino groups (e.g., 5-bromo-1,3,4-thiadiazol-2-amine) enable further functionalization for drug discovery .

Biological Activity

Overview

2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring with a bromo substituent and a chlorophenylmethyl group, which influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been shown to inhibit specific kinases involved in critical cell signaling pathways. For instance, it can affect the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.

Target Enzymes

  • Kinases : Inhibition of kinases leads to altered cell signaling.
  • Apoptosis-related Proteins : Modulation of gene expression related to apoptosis and cell cycle regulation has been observed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of 1,3,4-thiadiazoles have been shown to induce cytotoxic effects on various cancer cell lines:

Compound Cell Line IC50 (µg/mL) Mechanism
This compoundMCF-7 (breast cancer)0.28Induces apoptotic cell death
This compoundHepG2 (liver cancer)10.10Cell cycle arrest at G2/M phase
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin cancer)4.27Growth inhibition

These findings indicate that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, compounds within the thiadiazole family have demonstrated antimicrobial effects. Research indicates that certain derivatives exhibit significant inhibition against bacterial and fungal strains. This activity is likely due to their ability to disrupt cellular processes in pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the thiadiazole ring can significantly alter its potency against different biological targets. For instance:

  • Substituting the phenyl group with more lipophilic moieties has been shown to enhance anticancer activity.
  • The position and nature of halogen substituents also play a critical role in modulating activity .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines using assays such as MTT:

  • Breast Cancer (MCF-7) : Demonstrated significant cytotoxicity with an IC50 value indicating potent growth inhibition.
  • Liver Cancer (HepG2) : Showed effective modulation of cell cycle progression leading to reduced viability.

In Vivo Studies

In vivo studies involving tumor-bearing mice have confirmed the targeting ability of thiadiazole derivatives for specific cancer cells. These studies provide valuable insights into the pharmacokinetics and therapeutic potential of these compounds in clinical settings .

Q & A

Q. What are the primary synthetic routes for 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole, and how can yield/purity be optimized?

The synthesis of 1,3,4-thiadiazole derivatives often employs two pathways:

  • One-step method : Reacting precursors (e.g., hydrazones or carbodi thioates) with brominated intermediates in the presence of triethylamine at room temperature .
  • Multi-step method : Sequential reactions involving brominated acetohydrazonoyl intermediates followed by aldehyde/ketone coupling under acidic conditions .

Q. Optimization strategies :

  • Use high-purity reagents to minimize side reactions.
  • Adjust stoichiometric ratios (e.g., excess brominated intermediates to drive substitution).
  • Monitor reaction progress via TLC or HPLC to isolate products at optimal timepoints.

Table 1 : Comparison of Synthetic Methods

MethodConditionsKey IntermediatesAdvantages
One-stepRT, triethylamineHydrazones, carbodi thioatesFaster, fewer purification steps
Multi-stepHCl, 2-propanol, refluxBrominated acetohydrazonoylBetter control over substituents

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine at C2, chlorophenyl at C5) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., planar thiadiazole ring with 4-chlorophenylmethyl orientation) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Advanced Research Questions

Q. How does the bromine atom at position 2 influence reactivity in nucleophilic substitution reactions?

The C-Br bond at position 2 is highly reactive due to electron-withdrawing effects of the thiadiazole ring. This allows:

  • Amine substitution : Secondary amines replace bromine to form imidazo-thiadiazole derivatives (e.g., anti-convulsant agents) .
  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids for functionalization .

Q. Key factors :

  • Solvent polarity (DMF or DMSO enhances nucleophilicity).
  • Catalytic systems (e.g., Pd catalysts for cross-coupling) .

Q. How should researchers address contradictory antimicrobial activity data across studies?

Discrepancies in MIC values (e.g., 8–64 μg/mL for Mtb H37Rv) arise from:

  • Methodological variability : Broth microdilution vs. agar dilution protocols .
  • Strain-specific resistance : Genetic differences in bacterial efflux pumps .

Q. Resolution strategies :

  • Standardize assays using CLSI guidelines.
  • Include positive controls (e.g., norfloxacin) to calibrate activity .

Table 2 : Antimicrobial Activity Data

StudyMIC Range (μg/mL)MethodStrain
Demirci et al. (2018)8–64Broth microdilutionMtb H37Rv
Ebru et al. (2019)16–128Agar dilutionM. smegmatis

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Simulate binding to enzymes (e.g., Mycobacterium enoyl-ACP reductase) using Schrödinger or AutoDock .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with activity .

Validation : Compare predicted binding energies with experimental IC50_{50} values .

Q. What approaches explore its potential as a ligand in metal complexes?

  • Coordination chemistry : The thiadiazole ring’s N and S atoms bind transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form complexes with enhanced bioactivity .
  • Characterization : Use UV-Vis (d-d transitions), EPR (metal oxidation states), and single-crystal XRD .

Applications : Anticancer or antifungal agents via redox-active metal centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.